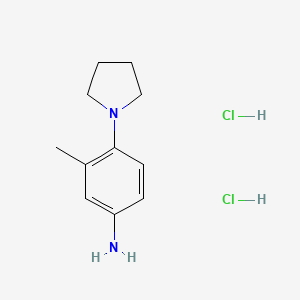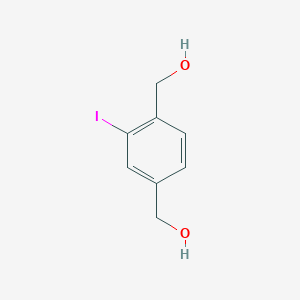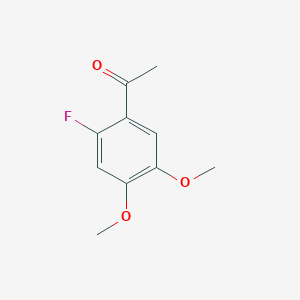
3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride: is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 3-position and a pyrrolidinyl group at the 4-position. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .
作用機序
Target of Action
It is suggested that this compound may have a role in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
Given its potential role in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter systems, thereby influencing mood and emotional states.
Biochemical Pathways
If it plays a role in the synthesis of antidepressants , it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Result of Action
If it contributes to the synthesis of antidepressants , its action could result in the modulation of neurotransmitter systems, potentially leading to improved mood and emotional states.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 3-methylaniline, undergoes nitration to form 3-methyl-4-nitroaniline. This is followed by reduction to yield 3-methyl-4-aminotoluene.
Pyrrolidinylation: The 3-methyl-4-aminotoluene is then reacted with pyrrolidine under appropriate conditions to introduce the pyrrolidinyl group at the 4-position.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods:
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions:
3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
科学的研究の応用
Chemistry:
In chemistry, 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology:
In biological research, this compound is used to study the interactions of aniline derivatives with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine:
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various applications in material science and engineering .
類似化合物との比較
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical and biological properties.
4-(1-Methylpiperidin-4-yl)aniline: This compound has a piperidinyl group instead of a pyrrolidinyl group, leading to different steric and electronic effects.
Uniqueness:
3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is unique due to the presence of both a methyl group and a pyrrolidinyl group on the aniline ring. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXXVSPVTXFRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2927801.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2927804.png)
![2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2927806.png)
amine](/img/structure/B2927807.png)

![7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2927811.png)
![2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2927812.png)
![8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2927813.png)
![6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2927814.png)

![Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B2927820.png)
![N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2927821.png)

